2-(2,4-Dichlorophenoxy)propanoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4-dichlorophenol with propanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,4-dichlorophenoxy)propanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Acids: Formed by hydrolysis
Scientific Research Applications
2-(2,4-Dichlorophenoxy)propanoyl chloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is utilized in various applications, such as the modification of proteins and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
2,4-Dichlorophenol: An intermediate in the synthesis of various chemicals.
Uniqueness
2-(2,4-Dichlorophenoxy)propanoyl chloride is unique due to its specific reactivity and applications in proteomics research . Unlike its similar compounds, it is primarily used as a reagent for the modification of proteins and the synthesis of specialized organic molecules .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSXERGNKDILF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558730 |
Source
|
Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58048-37-6 |
Source
|
Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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